molecular formula C12H18O3 B14463951 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione CAS No. 72242-66-1

3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione

Cat. No.: B14463951
CAS No.: 72242-66-1
M. Wt: 210.27 g/mol
InChI Key: TVRJIXCIWRQYNL-UHFFFAOYSA-N
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Description

3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxolane ring fused with a dione group and a trimethylpentene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione typically involves the reaction of 2,4,4-trimethylpent-2-en-1-ol with oxalic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the dione group to diols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Diols and alcohols.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,4-Trimethylpent-1-ene: Shares the trimethylpentene side chain but lacks the oxolane and dione groups.

    Oxolane-2,5-dione: Contains the oxolane ring and dione group but lacks the trimethylpentene side chain.

Uniqueness

3-(2,4,4-Trimethylpent-2-en-1-yl)oxolane-2,5-dione is unique due to its combination of an oxolane ring, dione group, and trimethylpentene side chain. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

72242-66-1

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(2,4,4-trimethylpent-2-enyl)oxolane-2,5-dione

InChI

InChI=1S/C12H18O3/c1-8(7-12(2,3)4)5-9-6-10(13)15-11(9)14/h7,9H,5-6H2,1-4H3

InChI Key

TVRJIXCIWRQYNL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C)CC1CC(=O)OC1=O

Origin of Product

United States

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